molecular formula C15H15Cl2NO2S B272287 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No. B272287
M. Wt: 344.3 g/mol
InChI Key: HRXJJJXSCRTMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as an anticancer agent. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide and its potential applications in other fields, such as environmental science.

Synthesis Methods

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide.

properties

Product Name

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide

Molecular Formula

C15H15Cl2NO2S

Molecular Weight

344.3 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3

InChI Key

HRXJJJXSCRTMGL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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